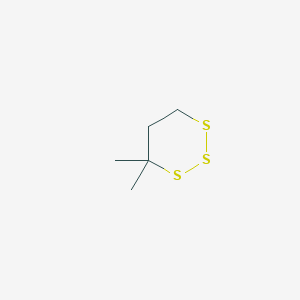

4,4-Dimethyl-1,2,3-trithiane

Description

Overview of Cyclic Organopolysulfides in Contemporary Chemical Research

Cyclic organopolysulfides, a class of heterocyclic compounds featuring a ring structure containing two or more sulfur atoms, are a focal point of contemporary chemical research. These compounds are of significant interest due to their diverse applications and unique chemical properties. Found in various natural sources, such as certain species of algae and the Allium genus (onions and garlic), they contribute to the characteristic flavors and biological activities of these organisms. nih.govhmdb.ca In recent years, research has expanded to explore their potential in materials science, particularly in the development of high-performance cathode materials for rechargeable batteries, such as lithium-sulfur and aluminum-ion batteries. rsc.orgresearchgate.netiu.edu The labile nature of the sulfur-sulfur bond in these rings imparts distinct reactivity, making them valuable intermediates in organic synthesis and subjects of study for understanding reaction mechanisms. tandfonline.com

Structural Characteristics and Nomenclature of the 1,2,3-Trithiane (B1206562) Heterocycle

The 1,2,3-trithiane heterocycle is a six-membered ring composed of three carbon atoms and three sulfur atoms arranged consecutively. hmdb.canih.gov This arrangement distinguishes it from its isomers, such as 1,3,5-trithiane (B122704), where the sulfur and carbon atoms alternate around the ring. wikipedia.org The systematic nomenclature for this class of compounds follows the Hantzsch-Widman system, where "trithiane" indicates a six-membered ring ("-ane") containing three ("tri-") sulfur ("thia") atoms. msu.edu The numbers "1,2,3-" specify the positions of the sulfur atoms relative to each other within the ring. The parent compound, 1,2,3-trithiane, has the chemical formula C₃H₆S₃. nih.gov The conformation of the 1,2,3-trithiane ring is typically a chair-like form. ontosight.ai

Positional Isomerism within Dimethyltrithianes with Specific Reference to 4,4-Dimethyl-1,2,3-trithiane

Positional isomerism arises when compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. docbrown.infochemguide.co.ukwikipedia.org In the case of dimethyltrithianes, the two methyl groups can be attached to various carbon atoms of the trithiane ring, leading to several positional isomers.

This compound is a specific positional isomer where both methyl groups are attached to the carbon atom at the 4-position of the 1,2,3-trithiane ring. This gem-dimethyl substitution significantly influences the molecule's conformation and reactivity compared to other isomers like 3,5-dimethyl-1,2,4-trithiolane (B1582227) or 2,4-dimethyl-1,3,5-trithiane. researchgate.netaip.org The presence of two methyl groups on the same carbon atom can introduce steric hindrance and affect the local electronic environment.

Other possible positional isomers of dimethyl-1,2,3-trithiane would include:

4,5-Dimethyl-1,2,3-trithiane

5,5-Dimethyl-1,2,3-trithiane

4,6-Dimethyl-1,2,3-trithiane (which is equivalent to 4,5-dimethyl due to ring symmetry)

Each of these isomers, while sharing the same molecular formula (C₅H₁₀S₃), would exhibit different physical and chemical properties due to the distinct placement of the methyl groups.

Historical Context and Evolution of Research on Cyclic Polysulfides

The study of polysulfides has a long history, with early references dating back to ancient Egypt where they were used for medicinal purposes under names like "liver of sulfur". tandfonline.com Alchemists in various cultures also experimented with these compounds. tandfonline.com The systematic study of these compounds began to take shape within the framework of modern chemistry in the 18th century, playing a role in the investigations of oxygen. tandfonline.com

Research into cyclic polysulfides, a more specific subset, has evolved significantly with the advent of modern analytical techniques. Early work focused on the isolation and identification of naturally occurring cyclic polysulfides. tandfonline.com The development of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been crucial in elucidating the complex structures and conformations of these molecules. aip.orgacs.org More recent research has been driven by the potential applications of these compounds in various fields. For instance, their role as precursors in organic synthesis and their interesting electrochemical properties have led to studies exploring their use in polymer chemistry and energy storage. rsc.orgiu.edutaylorandfrancis.com The investigation into their biological activities also continues to be an active area of research. nih.govoup.comjst.go.jp

Structure

3D Structure

Properties

CAS No. |

92585-09-6 |

|---|---|

Molecular Formula |

C5H10S3 |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

4,4-dimethyltrithiane |

InChI |

InChI=1S/C5H10S3/c1-5(2)3-4-6-8-7-5/h3-4H2,1-2H3 |

InChI Key |

VMAUPTLMACEQTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSSS1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2,3 Trithiane Ring Systems

General Synthetic Routes to Substituted 1,2,3-Trithianes

General approaches to substituted 1,2,3-trithianes often leverage existing sulfur-containing heterocycles or employ cyclization reactions with carefully chosen sulfurating agents.

One effective strategy for forming the 1,2,3-trithiane (B1206562) system is the expansion of a five-membered 1,2-dithiolane (B1197483) ring through the insertion of a third sulfur atom. This transformation is typically achieved by activating the dithiolane ring via oxidation, followed by reaction with a sulfur-delivering reagent.

A patented method details the production of 1,2,3-trithiane compounds by reacting a 1,2-dithiolane-1-oxide derivative with a sulfur-delivering agent. google.com Specifically, the synthesis of 5-dimethylamino-1,2,3-trithiane is accomplished by treating 4-(N,N-dimethylamino)-1,2-dithiolane-1-oxide hydrochloride with reagents such as sodium sulfide (B99878) or hydrogen sulfide. google.com

The reaction proceeds by the nucleophilic attack of the sulfur reagent on the oxidized dithiolane, leading to ring opening and subsequent re-cyclization with the incorporation of the additional sulfur atom to form the more stable six-membered trithiane ring.

The efficiency of the sulfur insertion reaction is highly dependent on specific reaction parameters. The synthesis of 5-dimethylamino-1,2,3-trithiane oxalate (B1200264) from its corresponding 1,2-dithiolane-1-oxide hydrochloride precursor highlights the importance of controlled conditions for optimizing yield. google.com

Key parameters that have been optimized include temperature, pH, and the choice of sulfur-delivering reagent. For instance, when using an aqueous solution of sodium sulfide nonahydrate, the reaction is maintained at a temperature of 5°C and a pH between 2 and 3 through the dropwise addition of 5N hydrochloric acid. google.com Following this procedure, the desired product was obtained in a 79.1% yield. google.com Alternatively, using hydrogen sulfide gas as the sulfur source under similar temperature conditions resulted in a yield of 75.0%. google.com

Table 1: Effect of Sulfur-Delivering Reagent on the Yield of 5-dimethylamino-1,2,3-trithiane oxalate

| Sulfur-Delivering Reagent | Reaction Temperature (°C) | Reaction pH | Yield (%) |

|---|---|---|---|

| Sodium Sulfide Nonahydrate | 5 | 2-3 | 79.1 |

| Hydrogen Sulfide | 5 | N/A | 75.0 |

Data sourced from patent US4614821A. google.com

Information specifically detailing the synthesis of 1,2,3-trithianes through the cyclization of polysulfide precursors is not available in the reviewed literature. General organic synthesis principles suggest that a linear C3 carbon chain with terminal thiol groups could potentially react with a polysulfide reagent (e.g., Na₂Sₓ) to form the trithiane ring, but specific examples or optimized conditions for this transformation are not documented.

Insertion Reactions for Sulfur Atom Incorporation into Related Heterocycles

Targeted Synthesis of Geminally Disubstituted 1,2,3-Trithianes

The synthesis of 1,2,3-trithianes with a geminal disubstitution pattern, such as 4,4-dimethyl-1,2,3-trithiane, requires precursors that already contain the C(CH₃)₂ moiety. However, specific literature detailing the successful synthesis of this compound could not be located.

Based on established principles of sulfur heterocycle synthesis, a logical precursor for this compound would be 2,2-dimethylpropane-1,3-dithiol. This dithiol could theoretically undergo cyclization with a suitable sulfur transfer reagent to yield the target compound. The synthesis of 1,3-propanedithiol (B87085) and its derivatives is well-documented, often used for the protection of carbonyl groups to form 1,3-dithianes. wikipedia.orgorganic-chemistry.orgnih.gov However, reports on the synthesis of 2,2-dimethylpropane-1,3-dithiol and its subsequent conversion into this compound are absent from the available scientific literature.

Exploration of Novel Approaches for the Construction of Polysulfurated Rings Applicable to Trithianes

The construction of polysulfurated rings, such as the 1,2,3-trithiane system, presents unique challenges in synthetic chemistry due to the need for controlled formation of multiple sulfur-sulfur bonds. While traditional methods have been established, recent research has focused on developing novel, more efficient, and versatile strategies. These modern approaches often leverage principles of green chemistry, atom economy, and advanced catalytic processes to access complex sulfur-containing heterocycles. This section explores several innovative strategies that hold potential for the synthesis of trithianes and related polysulfurated structures.

Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the one-pot combination of three or more starting materials to form a complex product, have emerged as a powerful tool for building heterocyclic scaffolds. nih.govrsc.orgnih.gov These reactions are highly convergent and atom-economical, often reducing waste, cost, and reaction time compared to traditional multi-step syntheses. nih.gov

A notable development in this area is the use of elemental sulfur (S₈) as a direct sulfur source in MCRs. Elemental sulfur is an ideal reagent due to its natural abundance, low toxicity, and stability. nih.gov A recent metal-free, multicomponent strategy demonstrates the synthesis of 1,2,3-dithiazole-5-thione scaffolds from methyl ketones, cyanamides, and elemental sulfur. acs.org In this process, S₈ acts as a triple sulfur donor, providing the atoms for both C=S and -S₂- moieties. acs.org This type of strategy, which accomplishes the formation of multiple carbon-heteroatom bonds in a single step, represents a significant advance and could be adapted for the construction of trithiane rings by carefully selecting the appropriate starting materials to assemble the C₃S₃ core.

Photochemical and Electrochemical Methods

Modern synthetic methods increasingly utilize light or electricity to drive chemical reactions under mild conditions.

Visible-Light Photocatalysis: This strategy enables the generation of reactive radical species without the need for harsh reagents or high temperatures. acs.org It has been successfully applied to the formation of carbon-sulfur bonds and the synthesis of various sulfur heterocycles. beilstein-journals.orgchim.it The core principle involves a photocatalyst that, upon absorbing visible light, initiates an electron transfer process to generate a radical intermediate, which can then undergo cyclization. researchgate.net For instance, the photooxidation of thiols can generate thiyl radicals, which are key intermediates that could be employed in intramolecular cyclizations to form polysulfurated rings. beilstein-journals.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional redox reactions by eliminating the need for chemical oxidants or reductants. gre.ac.uk By applying an electric potential, reactive intermediates such as radical cations or anions can be formed directly at an electrode surface. gre.ac.uk Although direct electrochemical synthesis of 1,2,3-trithianes is not yet widely reported, the principle has been demonstrated for other heterocycles. youtube.com The application of this method could involve the anodic oxidation of dithiol precursors to generate sulfur-centered radicals that subsequently cyclize and incorporate a third sulfur atom. The synthesis of novel trithiane derivatives for applications in materials science, such as supercapacitors, highlights the growing interest in the electrochemical properties of these compounds, which may spur further development in electrosynthetic routes. acs.org

Radical-Mediated Cyclizations

Radical cyclizations are a powerful class of reactions for forming cyclic structures, particularly five- and six-membered rings. wikipedia.org These reactions typically involve three main steps: the selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final quenching step. wikipedia.org The mild conditions and high functional group tolerance make this approach highly attractive.

For the synthesis of polysulfurated rings, a precursor containing a radical-generating site and a suitable unsaturated acceptor, flanked by sulfur atoms, could be designed. The intramolecular cyclization would then lead to the formation of the trithiane ring. Tandem processes, where an initial cyclization is followed by a subsequent ring expansion or rearrangement, have also been developed to create complex bridged polycyclic systems and could be conceptually applied to sulfur heterocycles. nih.gov

Ring Expansion and Contraction Strategies

Manipulating the size of existing heterocyclic rings is another innovative approach to synthesizing target structures.

Ring Expansion: This method involves converting a smaller, more readily available ring into a larger one. For example, thiiranes (three-membered sulfur heterocycles) can undergo ring expansion to form various four-, five-, and six-membered sulfur-containing rings, including tetrathianes (a C₂S₄ six-membered ring). semanticscholar.orgresearchgate.net The expansion can be initiated by nucleophilic or electrophilic ring-opening, followed by intramolecular cyclization that incorporates additional atoms. researchgate.net A similar strategy could be envisioned where a 1,2-dithiolane (a five-membered ring) undergoes expansion via insertion of a sulfur atom to yield a 1,2,3-trithiane.

Ring Contraction: While less common, the contraction of larger rings can also be a viable synthetic route. nih.gov This strategy has been applied to the preparation of four-membered thietanes from five- and six-membered sulfur heterocycles. nih.gov

The table below summarizes the key features of these novel approaches.

| Synthetic Strategy | Core Principle | Key Advantages | Potential Application to Trithianes |

| Multicomponent Reactions (MCRs) | One-pot combination of ≥3 starting materials. | High atom economy, operational simplicity, reduced waste. | Direct assembly of the C₃S₃ core using elemental sulfur as a sulfur source. |

| Visible-Light Photocatalysis | Generation of radical intermediates using light and a photocatalyst. | Mild reaction conditions, high selectivity, avoids harsh reagents. | Intramolecular cyclization of sulfur-containing precursors via photogenerated thiyl radicals. |

| Electrochemical Synthesis | Redox reactions driven by electricity without chemical reagents. | Green methodology, high control over reaction potential. | Anodic oxidation of dithiol precursors to induce cyclization and sulfur incorporation. |

| Radical Cyclization | Intramolecular reaction of a radical with a multiple bond. | Mild conditions, high functional group tolerance. | Cyclization of acyclic precursors containing multiple sulfur atoms. |

| Ring Expansion/Contraction | Conversion of a smaller/larger heterocyclic ring into the target ring size. | Utilizes readily available starting rings. | Expansion of dithiolanes or contraction of larger polysulfurated rings. |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound this compound is not sufficiently available to construct the detailed article as outlined. While general principles of spectroscopic and crystallographic analysis can be described, the application of these techniques to this specific molecule, including detailed data tables and research findings, could not be sourced.

To fulfill the request with scientific accuracy, specific peer-reviewed studies detailing the NMR, FT-IR, Raman, mass spectrometry, and X-ray crystallography of this compound would be required. The absence of such dedicated studies in the public domain prevents the generation of an article that adheres to the strict requirements of factual and detailed reporting for each specified subsection.

Information on related compounds, such as the parent 1,2,3-trithiane or other substituted trithianes, is available but would not be scientifically accurate to present as data for this compound. Therefore, in the interest of providing accurate and non-misleading information, the requested article cannot be generated at this time.

Advanced Computational and Theoretical Investigations

Quantum Chemical Assessment of Molecular Geometries and Electronic Structures

Quantum chemical methods, such as ab initio molecular orbital theory and density functional theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations can predict molecular geometries, relative energies of different conformations, and the distribution of electrons within the molecule, thereby revealing the subtle interplay of forces that dictate its behavior.

The six-membered ring of 1,2,3-trithiane (B1206562) is not planar and, similar to cyclohexane, can adopt several conformations. The presence of substituents, such as two methyl groups, significantly influences the conformational equilibrium. Detailed computational studies have been performed on isomers like 5,5-dimethyl-1,2,3-trithiane, providing a model for understanding the conformational dynamics of the 4,4-dimethyl derivative. scispace.com The primary conformations considered are the chair and twist (or twist-boat) forms.

Computational studies, specifically using DFT methods like B3LYP with the 6-31+G(d,p) basis set, have quantified the energy differences between the various conformers of dimethyl-1,2,3-trithianes. scispace.com For the closely related 5,5-dimethyl-1,2,3-trithiane, the chair conformer is found to be the most stable, existing at a significantly lower energy than the flexible twist forms. scispace.com

The twist conformation can be further categorized into the 1,4-twist and 2,5-twist forms. The chair conformer of 5,5-dimethyl-1,2,3-trithiane is calculated to be substantially more stable than both twist conformers. scispace.com The significant energy preference for the chair form indicates that at equilibrium, the vast majority of molecules will exist in this conformation.

| Conformer | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 1,4-Twist | 8.38 | 8.32 |

| 2,5-Twist | 8.72 | 8.51 |

The interconversion between different conformers, such as the chair-to-twist transformation, does not occur without overcoming an energy barrier. This process involves passing through a high-energy transition state. For the 1,2,3-trithiane ring system, boat conformations often represent the transition states for these interconversions. scispace.com

Intrinsic reaction coordinate (IRC) calculations can map the minimum energy path between conformers, definitively linking a transition state to the minima it connects. For 5,5-dimethyl-1,2,3-trithiane, the energy barriers for ring inversion have been calculated, with the 1,4-boat and 2,5-boat forms identified as key transition states. scispace.com An additional transition state, [TS-1]‡, has been identified connecting the chair and 2,5-twist conformers directly. scispace.com The heights of these barriers determine the rate of conformational interconversion.

| Transition State (TS) | Interconversion Pathway | Energy Barrier (ΔE, kcal/mol) |

|---|---|---|

| 1,4-Boat | Chair → 1,4-Twist | 8.95 |

| 2,5-Boat | (Implied higher energy pathway) | 11.46 |

| [TS-1]‡ | Chair → 2,5-Twist | 14.23 |

Stereoelectronic effects arise from the interaction of electron orbitals and have a profound impact on molecular conformation and stability. d-nb.info In sulfur-containing heterocycles like 4,4-Dimethyl-1,2,3-trithiane, key interactions include hyperconjugation and lone pair repulsions.

Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H bond) to an adjacent empty antibonding orbital (like a C-S σ* orbital). The efficiency of this interaction is highly dependent on the spatial orientation of the orbitals. In thiane (B73995) derivatives, interactions such as σ(C-H) → σ*(S-C) are significant and can influence bond lengths and spectroscopic properties. d-nb.info For instance, computational studies on 5,5-dimethyl-1,2,3-trithiane show that in the chair form, the equatorial C-H bond at the C4 position is slightly longer than the axial C-H bond, which can be attributed to differing hyperconjugative interactions. scispace.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.netresearchgate.net The energies and shapes of these frontier orbitals provide clues about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be largely composed of the non-bonding lone pair electrons on the sulfur atoms. This high-energy, electron-rich orbital suggests that the molecule would likely act as a nucleophile or electron donor in chemical reactions, for example, in oxidation reactions at one of the sulfur atoms.

The LUMO, conversely, is likely to be an antibonding orbital, specifically a combination of the σ* orbitals associated with the S-S and S-C bonds. The relatively low energy of the S-S σ* orbital would make it a potential site for nucleophilic attack, which could lead to the cleavage of the disulfide bond and ring-opening reactions. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a large gap implies higher stability and lower reactivity.

Conformational Landscape and Interconversion Pathways of Dimethyl-1,2,3-trithianes

Computational Studies of Reaction Mechanisms and Kinetics

While quantum chemical calculations provide a static picture of molecular structure and stability, they are also powerful tools for exploring dynamic processes like chemical reactions. By mapping the potential energy surface for a reaction, computational studies can identify transition states, calculate activation energies, and predict reaction rates, offering a detailed, step-by-step view of the reaction mechanism. nih.govrsc.org

For this compound, specific computational investigations into its reaction mechanisms and kinetics are not extensively documented in the literature. However, established computational methodologies could be applied to explore its reactivity. For example, DFT calculations could be used to model:

Oxidation reactions: Investigating the stepwise oxidation of the sulfur atoms to form sulfoxides and sulfones, determining the regioselectivity and the activation barriers for each step.

Ring-opening reactions: Modeling the reaction pathways for nucleophilic or electrophilic attack that leads to the cleavage of the S-S or S-C bonds.

Thermal decomposition: Simulating the potential fragmentation pathways of the molecule at elevated temperatures to predict the decomposition products and the associated kinetics.

These studies would typically involve locating the geometries of reactants, products, intermediates, and transition states. By applying transition state theory, the calculated activation energies can be used to derive theoretical rate constants, providing quantitative predictions of how fast these reactions should occur under various conditions. nih.govnih.gov Such computational work would be invaluable for understanding the chemical behavior of this unique heterocyclic compound.

Modeling of Sulfur Insertion and Ring Formation Reactions

The formation of the 1,2,3-trithiane ring system, particularly with gem-dimethyl substitution, is believed to originate from the sulfurization of a suitable precursor, propane-2-thione (thioacetone). Computational models focus on the stepwise addition of sulfur atoms to the thiocarbonyl group. The central challenge in modeling these reactions is accounting for the diverse nature of the sulfurating agent, which can range from elemental sulfur (S₈) activated by a nucleophile to other sulfur-transfer reagents.

A key aspect of these theoretical models is the identification of plausible reaction intermediates. For the formation of cyclic polysulfides from thioketones, computational studies on related systems suggest the involvement of two critical, isomeric three-membered ring intermediates: dithiiranes and thiocarbonyl S-sulfides (thiosulfines). researchgate.netnih.gov

Initial Sulfur Transfer and Dithiirane (B14625396) Formation: The first step modeled is the reaction of the thioketone with an active sulfur species. For instance, fluoride (B91410) anions can activate elemental sulfur to form nucleophilic fluoropolysulfide anions (FSₓ⁻) that attack the electrophilic carbon of the thiocarbonyl group. researchgate.net This leads to the formation of a highly strained three-membered ring intermediate, 3,3-dimethyldithiirane. This species is considered a key gateway to sulfur-rich heterocycles. nih.gov

Ring-Opening to Thiocarbonyl S-Sulfide: The dithiirane intermediate is computationally modeled to exist in equilibrium with its ring-opened, 1,3-dipolar isomer, a thiocarbonyl S-sulfide. nih.gov This valence isomerization is a crucial step, as the resulting thiosulfine is a reactive 1,3-dipole capable of undergoing further reactions.

Final Sulfur Insertion and Cyclization: The final formation of the six-membered 1,2,3-trithiane ring is modeled via the reaction of the thiocarbonyl S-sulfide intermediate with another sulfur source. This step involves the insertion of a third sulfur atom and subsequent ring closure to yield the thermodynamically more stable this compound.

The table below outlines the key species and transformations that are typically considered in computational models for this process.

| Step | Reactant(s) | Key Intermediate | Transformation |

| 1 | Propane-2-thione + 'S' source | 3,3-Dimethyldithiirane | Initial sulfur atom transfer |

| 2 | 3,3-Dimethyldithiirane | Propane-2-thione S-sulfide | Valence Isomerization / Ring-opening |

| 3 | Propane-2-thione S-sulfide + 'S' source | (Transition State) | Second sulfur insertion and cyclization |

This interactive table summarizes the modeled stages in the formation of the trithiane ring.

Energy Profiles for Proposed Transformation Pathways

While specific, peer-reviewed energy profiles calculated for the formation of this compound are not prominently available, the energy landscape can be conceptually described based on the established reactivity of the intermediates involved. Theoretical investigations of analogous sulfurization reactions provide a qualitative understanding of the thermodynamics and kinetics of the pathway. researchgate.net

Key Features of the Proposed Energy Profile:

Reactants: The initial state consists of propane-2-thione and an activated sulfur source.

First Transition State (TS1): A significant activation barrier is expected for the initial sulfur transfer to form the strained dithiirane ring.

Dithiirane Intermediate: This intermediate resides in a local energy minimum but is expected to be highly reactive and at a higher energy level than the reactants.

Second Transition State (TS2): The barrier for the ring-opening of the dithiirane to the thiocarbonyl S-sulfide determines the equilibrium between these two isomers. Computational studies on other systems suggest this barrier is relatively low.

Thiocarbonyl S-Sulfide Intermediate: This 1,3-dipolar species is also a high-energy intermediate, residing in another local energy minimum.

Third Transition State (TS3): The subsequent reaction of the thiosulfine with another sulfur atom to complete the ring would proceed over a final transition state.

The following table qualitatively summarizes the energy changes along the proposed reaction coordinate.

| Reaction Step | Species Involved | Relative Energy (Qualitative) | Expected Activation Barrier |

| Reactants | Propane-2-thione + Sulfur Source | Baseline | N/A |

| Step 1 | Formation of 3,3-Dimethyldithiirane | High | High (TS1) |

| Step 2 | Formation of Propane-2-thione S-sulfide | High | Low (TS2) |

| Step 3 | Cyclization to final product | Lowest (Stable) | Moderate (TS3) |

This interactive table presents a qualitative summary of the energy profile for the proposed formation pathway.

This conceptual pathway, involving dithiirane and thiocarbonyl S-sulfide intermediates, provides a robust framework for understanding the complex sulfur insertion and ring-formation reactions leading to this compound, guiding further experimental and theoretical exploration.

Chemical Reactivity and Transformation Pathways of 4,4 Dimethyl 1,2,3 Trithiane

Reactions Involving Homolytic and Heterolytic Cleavage of Sulfur-Sulfur Bonds

The sulfur-sulfur bonds in the 1,2,3-trithiane (B1206562) ring are relatively weak and can be cleaved through both homolytic (radical) and heterolytic (ionic) pathways.

Homolytic Cleavage: Homolytic cleavage of the S-S bond can be initiated by heat or light, leading to the formation of diradical species. For cyclic trisulfides, photochemical cleavage of an S-S bond is a known process that generates a diradical, which can then undergo further reactions such as ring-opening polymerization chemrxiv.orgchemrxiv.org. While specific studies on 4,4-dimethyl-1,2,3-trithiane are limited, it is expected to follow a similar pathway upon photolysis, forming a diradical intermediate. This reactivity is foundational to the photochemical decomposition pathways discussed in section 5.4.

Heterolytic Cleavage: Heterolytic cleavage of the S-S bonds typically occurs upon reaction with nucleophiles or electrophiles. Nucleophilic attack on one of the sulfur atoms can lead to ring-opening. For instance, phosphines are known to desulfurize organic disulfides and trisulfides. Tris(diethylamino)phosphine has been shown to smoothly desulfurize a variety of disulfides, including cyclic ones, by extruding a sulfur atom to form the corresponding sulfide (B99878) acs.orgacs.org. This reaction proceeds via nucleophilic attack of the phosphine (B1218219) on a sulfur atom, leading to the cleavage of an S-S bond. It is plausible that this compound would react similarly with phosphines to yield 3,3-dimethyl-1,2-dithiane and subsequently 3,3-dimethylthiane through sequential desulfurization steps.

The stability of organic trisulfides is also influenced by pH. For example, glutathione (B108866) trisulfide is more stable in acidic environments and degrades more rapidly at neutral and basic pH values acs.orgnih.gov. This suggests that the trisulfide linkage in this compound could be susceptible to cleavage under basic conditions.

Oxidation Reactions of the Trithiane Core and Sulfur Atoms

The sulfur atoms in the this compound ring are in a low oxidation state and can be readily oxidized to form various S-oxides. The oxidation can occur at one or more sulfur atoms, leading to sulfoxides and sulfones.

Common oxidizing agents such as hydrogen peroxide and peroxy acids are effective for the oxidation of sulfides britannica.com. The oxidation of disulfides can lead to thiosulfinates (S-oxides) and thiosulfonates (S,S-dioxides) britannica.com. A patent for producing 1,2,3-trithiane compounds describes the use of oxidizing agents like hydrogen peroxide to convert a dithiolane precursor into a dithiolane S-oxide, which then reacts to form the trithiane ring acs.org. This indicates that the sulfur atoms within the trithiane ring are susceptible to oxidation.

By analogy with other cyclic sulfides, the oxidation of this compound with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding monosulfoxides. Further oxidation would lead to the formation of disulfoxides and potentially sulfones. The regioselectivity of the oxidation would depend on the steric and electronic environment of the three sulfur atoms.

The table below summarizes the expected oxidation products of this compound.

| Oxidizing Agent | Expected Product(s) |

| 1 eq. m-CPBA | This compound-1-oxide and/or this compound-2-oxide |

| Excess m-CPBA | Higher oxides (dioxides, trioxides, etc.) and potentially ring-cleavage products |

| Hydrogen Peroxide | S-oxides, with the degree of oxidation depending on reaction conditions |

Nucleophilic and Electrophilic Reactivity at Carbon and Sulfur Centers of the Ring System

Nucleophilic Reactivity: The trithiane ring itself is generally electron-rich due to the presence of the sulfur atoms and does not typically exhibit strong nucleophilic character at its carbon atoms. However, deprotonation of the carbon atoms adjacent to the sulfur atoms can generate a carbanion, which is a potent nucleophile. For the related compound 1,3,5-trithiane (B122704), deprotonation with organolithium reagents allows for subsequent alkylation at the carbon centers nih.gov. While this compound lacks protons at the C4 position, the protons at C5 and C6 could potentially be abstracted by a strong base to form a carbanion, which could then react with various electrophiles.

Electrophilic Reactivity: The sulfur atoms in this compound are the primary sites for electrophilic attack due to their lone pairs of electrons. As discussed under heterolytic cleavage, nucleophiles readily attack the sulfur atoms.

Conversely, the carbon atoms of the ring are not typically electrophilic. However, the reactivity of the carbon centers can be influenced by the substituents. The gem-dimethyl group at C4 sterically hinders access to this position.

Thermal and Photochemical Decomposition Pathways

Thermal Decomposition: Organic trisulfides exhibit varying thermal stability. For instance, dimethyl trisulfide shows no degradation at 22°C but degrades at 34°C to form a mixture of polysulfides nih.gov. At higher temperatures (150°C), it can decompose to methanethiol, carbon disulfide, and hydrogen sulfide nih.gov. N-acetylcysteine (NAC) trisulfide is stable at 40°C but degrades at 60°C to the corresponding disulfide and elemental sulfur acs.orgnih.gov.

Based on these observations, the thermal decomposition of this compound is expected to involve the extrusion of sulfur atoms. The initial step would likely be the homolytic cleavage of one of the S-S bonds, followed by the loss of a sulfur atom to form 4,4-dimethyl-1,2-dithiane. Further heating could lead to the extrusion of a second sulfur atom to yield 3,3-dimethylthiane. The stability of the 1,2,3-trithiane ring is generally lower than that of the corresponding dithiane and thiane (B73995) rings.

Photochemical Decomposition: The photochemical decomposition of cyclic polysulfides is a well-documented process. Irradiation of dithiacyclophanes in the presence of a sulfur scavenger like trimethyl phosphite (B83602) leads to the extrusion of sulfur and the formation of the corresponding cyclophane nih.gov. More directly relevant is the photochemical ring-opening polymerization of cyclic trisulfides, which is initiated by the photochemical cleavage of an S-S bond to form a diradical chemrxiv.orgchemrxiv.org.

Therefore, upon irradiation with UV light, this compound is expected to undergo homolytic cleavage of a sulfur-sulfur bond to generate a diradical intermediate. This diradical can then undergo several transformations, including:

Sulfur Extrusion: Loss of a sulfur atom to form 4,4-dimethyl-1,2-dithiane.

Fragmentation: Cleavage of C-S or C-C bonds to yield smaller molecules.

Polymerization: In the absence of a trapping agent, the diradical could potentially initiate polymerization.

Natural Occurrence and Biosynthetic Considerations for 1,2,3 Trithianes

Discovery and Isolation of 1,2,3-Trithiane (B1206562) Scaffolds from Natural Sources

The discovery of 1,2,3-trithianes in nature is relatively recent and confined to a few specific plant species. These compounds are often found alongside other sulfur-containing molecules, such as dithiolanes, which can make their isolation and characterization challenging.

One of the most notable sources of a 1,2,3-trithiane derivative is the asparagus plant (Asparagus officinalis). Scientific investigations have led to the isolation of 1,2,3-trithiane-5-carboxylic acid from raw asparagus shoots. This compound is considered a plant growth inhibitor and has also been identified as a contact allergen in individuals sensitive to asparagus.

Another documented instance of a 1,2,3-trithiane in nature is the parent compound, 1,2,3-trithiane, which has been reported in Mansoa alliacea, a species of flowering plant known for its garlic-like odor. The presence of such organosulfur compounds often contributes significantly to the characteristic aromas and flavors of the plants in which they are found.

Despite these examples, the natural occurrence of the specific derivative, 4,4-Dimethyl-1,2,3-trithiane, remains to be definitively established in the scientific literature. The study of naturally occurring organosulfur compounds is an ongoing field, and it is possible that this and other derivatives may be identified in future research.

Organopolysulfides are a diverse group of sulfur-containing heterocyclic compounds found in nature. The 1,2,3-trithiane scaffold can be distinguished from other related structures based on ring size and the number and arrangement of sulfur atoms.

Dithiolanes: These are five-membered rings containing two sulfur atoms. A prominent example is 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid, which is abundant in asparagus. The two sulfur atoms in a 1,2-dithiolane (B1197483) are adjacent to each other.

Trithiolanes: These are five-membered rings containing three sulfur atoms. A common isomer is the 1,2,4-trithiolane (B1207055), where two sulfur atoms are adjacent, and the third is separated by a carbon atom. For instance, 3,5-Dimethyl-1,2,4-trithiolane (B1582227) has been identified in the durian fruit (Durio zibethinus) and onions (Allium cepa). nih.gov

Other Trithianes: Besides the 1,2,3-trithiane isomer, the 1,3,5-trithiane (B122704) isomer is also known. This is a six-membered ring with alternating carbon and sulfur atoms. It is considered the cyclic trimer of the unstable species thioformaldehyde (B1214467). wikipedia.org

Tetrathianes: These are six-membered rings containing four sulfur atoms, representing an even higher degree of sulfur catenation.

The key distinguishing feature of the 1,2,3-trithiane ring is the unique arrangement of three consecutive sulfur atoms within a six-membered ring, a structural motif that is relatively rare among natural products.

Table 1: Comparison of Organopolysulfide Scaffolds

| Compound Class | Ring Size | Number of Sulfur Atoms | Arrangement of Sulfur Atoms | Natural Example |

|---|---|---|---|---|

| 1,2,3-Trithiane | 6-membered | 3 | Three consecutive (1,2,3- positions) | 1,2,3-Trithiane-5-carboxylic acid |

| 1,2-Dithiolane | 5-membered | 2 | Two consecutive (1,2- positions) | Asparagusic acid |

| 1,2,4-Trithiolane | 5-membered | 3 | Two consecutive, one separate (1,2,4- positions) | 3,5-Dimethyl-1,2,4-trithiolane |

| 1,3,5-Trithiane | 6-membered | 3 | Alternating with carbon (1,3,5- positions) | 1,3,5-Trithiane |

| Tetrathiane | 6-membered | 4 | Varies | Not specified |

Postulated Enzymatic and Chemical Biosynthetic Pathways

The precise enzymatic pathways leading to the formation of 1,2,3-trithianes in nature have not been fully elucidated. However, insights can be gained by examining the biosynthesis of related, more extensively studied organosulfur compounds, particularly asparagusic acid (1,2-dithiolane-4-carboxylic acid).

Biosynthetic studies have shown that asparagusic acid is derived from isobutyric acid. It is hypothesized that the biosynthesis of 1,2,3-trithiane-5-carboxylic acid in asparagus may follow a related pathway. A plausible, though not yet proven, route could involve the enzymatic conversion of a dithiolane precursor, such as dihydroasparagusic acid (the reduced form of asparagusic acid), through the insertion of an additional sulfur atom to form the six-membered trithiane ring. This sulfur insertion could be catalyzed by a sulfotransferase enzyme, utilizing a sulfur donor.

The general biosynthesis of persulfides and polysulfides in organisms often involves enzymes that facilitate the transfer of sulfur atoms. It is conceivable that a similar enzymatic machinery is responsible for the formation of the trisulfide bridge in 1,2,3-trithianes.

Alternatively, non-enzymatic chemical pathways could also contribute to the formation of these compounds in specific natural environments. For example, the reaction of reactive carbonyl compounds with hydrogen sulfide (B99878) can lead to the formation of sulfur heterocycles. The chemical synthesis of 1,3,5-trithiane from formaldehyde (B43269) and hydrogen sulfide is a well-known reaction, suggesting that similar spontaneous reactions could potentially occur in nature under suitable conditions. wikipedia.orgwikipedia.org

Investigation of Metabolic Fates and Transformations in Biological Matrices

There is limited direct research on the metabolic fate of 1,2,3-trithianes in biological systems. However, the metabolism of asparagusic acid, a closely related dithiolane, provides a valuable model for the potential biotransformations of these cyclic polysulfides.

It is widely believed that asparagusic acid is the metabolic precursor to the volatile sulfur compounds responsible for the characteristic odor of urine after consuming asparagus. The proposed metabolic pathway involves the reduction of the disulfide bridge in asparagusic acid, followed by a series of enzymatic reactions including S-methylation and degradation, to produce volatile compounds such as methanethiol, dimethyl sulfide, and dimethyl disulfide.

Given the structural similarity, it is plausible that 1,2,3-trithianes undergo a similar metabolic fate. The trisulfide linkage in the 1,2,3-trithiane ring could be enzymatically or chemically reduced within a biological matrix, leading to the formation of reactive thiol and persulfide intermediates. These intermediates could then be further metabolized and broken down into smaller, more volatile sulfur-containing molecules.

General metabolic pathways for xenobiotic organosulfur compounds in animals often include hydrolysis, oxidation, and conjugation reactions to facilitate their excretion. These routes could also be involved in the metabolism of 1,2,3-trithianes. Further research is needed to fully understand the specific metabolic transformations of this unique class of compounds in various biological systems.

Q & A

Q. What are the established synthetic protocols for 4,4-Dimethyl-1,2,3-trithiane?

Two primary methods are documented:

- Radical cation synthesis : Treatment of 5,5'-dimethyl-1,2,3-trithiane with AlCl₃ in dichloromethane (H₂CCl₂) generates the radical cation intermediate, isolable under controlled conditions .

- Precursor condensation : Independent synthesis via cyclization of (CH₃)₂C(CH₂)₂S₂ precursors under acidic conditions, yielding the trithiane framework . Methodological tip : Optimize reaction parameters (e.g., temperature: 233–313 K, catalyst concentration) and verify purity using GC-MS and ¹H/¹³C NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ESR spectroscopy : Essential for detecting radical cation species (e.g., generated via AlCl₃/H₂CCl₂ treatment) and analyzing temperature-dependent conformational changes .

- NMR spectroscopy : Confirm structural integrity and substituent positions (e.g., methyl groups at C4).

- Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for derivatives .

Advanced Research Questions

Q. How does temperature affect the ESR spectral dynamics of this compound radical cations?

ESR spectra exhibit conformational flexibility due to R₂C group switching, as shown in temperature-dependent studies (233 K, 253 K, 313 K) . Key observations :

| Temperature (K) | Spectral Feature | Interpretation |

|---|---|---|

| 233 | Sharp singlet | Restricted rotation |

| 313 | Broad multiplet | Free rotation of methyl groups |

| Methodology : Perform variable-temperature ESR with controlled sample preparation (H₂SO₄ or H₂CCl₂ matrices) to isolate environmental effects . |

Q. How can researchers resolve contradictions in stability data between synthetic routes?

Discrepancies may arise from:

- Counterion effects : AlCl₃ vs. H₂SO₄ in radical cation stabilization .

- Solvent polarity : Dichloromethane vs. sulfuric acid matrices alter decomposition kinetics. Resolution strategy :

- Conduct parallel synthesis experiments with identical analytical conditions.

- Use DFT calculations to model cation-cation interactions and predict stability trends.

Q. What mechanisms govern the oxidative desulfuration of this compound?

The reaction proceeds via:

- Radical intermediates : Formation of 4,4'-dimethyl-1,2-dithiolane radical cations during AlCl₃-mediated desulfuration .

- Sulfur extrusion : Sequential loss of sulfur atoms under oxidative conditions, monitored via ESR and UV-Vis spectroscopy. Experimental design : Track reaction progress using in-situ ESR at controlled O₂ levels and temperature gradients.

Data Analysis & Validation

Q. What methodologies ensure accurate purity assessment of this compound?

- Chromatographic techniques : HPLC with UV detection (λ = 254 nm) for quantifying trace impurities.

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles (onset ~246.5°C) to assess thermal stability .

- Cross-validation : Compare melting points and solubility data with CRC Handbook values .

Q. How can computational models enhance understanding of this compound's reactivity?

- DFT calculations : Predict reaction pathways for desulfuration and radical cation formation.

- Molecular dynamics : Simulate temperature-dependent conformational changes observed in ESR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.